![molecular formula C18H24N2O6 B12830562 N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine](/img/structure/B12830562.png)
N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cbz-N’-[(Allyloxy)carbonyl]-L-lysine is a derivative of L-lysine, an essential amino acid. The compound features a benzyloxycarbonyl (Cbz) protecting group and an allyloxycarbonyl group, which are commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-N’-[(Allyloxy)carbonyl]-L-lysine typically involves the protection of the amino groups of L-lysine The process begins with the reaction of L-lysine with benzyl chloroformate to introduce the Cbz protecting groupThe reactions are usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of N-Cbz-N’-[(Allyloxy)carbonyl]-L-lysine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Cbz-N’-[(Allyloxy)carbonyl]-L-lysine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the allyloxycarbonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Hydrogenation: Pd/C, hydrogen gas
Substitution: Various nucleophiles, bases like triethylamine
Oxidation: Potassium permanganate, osmium tetroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Deprotected Lysine: Removal of protecting groups yields L-lysine.
Substituted Derivatives: Depending on the nucleophile used, various substituted lysine derivatives can be formed.
Scientific Research Applications
N-Cbz-N’-[(Allyloxy)carbonyl]-L-lysine has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides, allowing for selective protection and deprotection of amino groups.
Medicinal Chemistry: Employed in the development of pharmaceuticals where selective modification of amino acids is required.
Biological Studies: Used in studies involving protein modification and enzyme interactions.
Industrial Applications: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-Cbz-N’-[(Allyloxy)carbonyl]-L-lysine primarily involves the protection and deprotection of amino groups. The Cbz and allyloxycarbonyl groups protect the amino groups from unwanted reactions during synthesis. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise construction of complex molecules .
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-lysine: Uses a tert-butyloxycarbonyl (Boc) group for protection.
N-Fmoc-L-lysine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
N-Alloc-L-lysine: Uses an allyloxycarbonyl (Alloc) group for protection.
Uniqueness
N-Cbz-N’-[(Allyloxy)carbonyl]-L-lysine is unique due to the combination of Cbz and allyloxycarbonyl protecting groups, offering orthogonal protection strategies. This allows for greater flexibility in multi-step synthesis and the ability to selectively deprotect one group while leaving the other intact .
Properties
Molecular Formula |
C18H24N2O6 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C18H24N2O6/c1-2-12-25-17(23)19-11-7-6-10-15(16(21)22)20-18(24)26-13-14-8-4-3-5-9-14/h2-5,8-9,15H,1,6-7,10-13H2,(H,19,23)(H,20,24)(H,21,22)/t15-/m0/s1 |
InChI Key |
GEQXLKJXRGNFCW-HNNXBMFYSA-N |
Isomeric SMILES |
C=CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2-propan-2-ylpiperidine](/img/structure/B12830491.png)

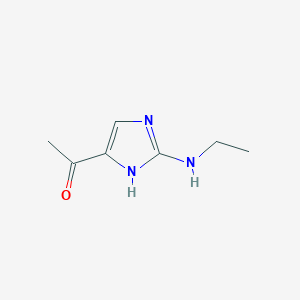
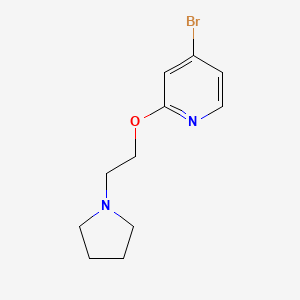
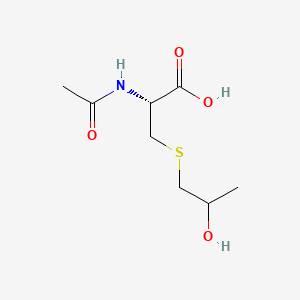


![(6S,7S)-7-amino-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12830538.png)

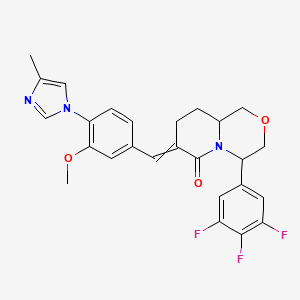

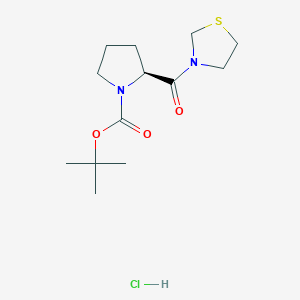
![1-([1,2,4]Triazolo[1,5-a]pyridin-8-yl)ethan-1-one](/img/structure/B12830574.png)
![3-(2,6-Diisopropylphenyl)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d]thiazole-2-thione](/img/structure/B12830575.png)
